molecular formula C22H27N3O5S B2523520 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea CAS No. 1209819-97-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Cat. No. B2523520
CAS RN: 1209819-97-5
M. Wt: 445.53
InChI Key: ZFGRFLHSPIZLPM-UHFFFAOYSA-N
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Description

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a urea derivative that is likely to exhibit interesting chemical and physical properties due to its complex structure. The presence of a benzo[d][1,3]dioxol-5-yl group suggests potential interactions with various biological targets, while the tosylpiperidin moiety could confer additional pharmacological or physical properties.

Synthesis Analysis

Although the specific synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is not detailed in the provided papers, the synthesis of related urea derivatives can be inferred. For instance, the synthesis of poly(benzoxazine-co-urea) involves the ring-opening polymerization of a benzoxazine monomer containing urea linkages . This process includes the Mannich-like condensation, which could be a relevant method for the synthesis of complex urea derivatives. The amine co-reactant in this case is derived from the reaction of an isocyanate with an amine, which could be a similar approach used to synthesize the tosylpiperidin-2-yl)ethyl)urea moiety.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical behavior and interactions. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds in the crystalline state . The presence of intramolecular hydrogen bonds in urea derivatives is a significant feature that can affect their association with other molecules. The breaking of these hydrogen bonds is a prerequisite for complex formation .

Chemical Reactions Analysis

The chemical reactions of urea derivatives often involve the formation of hydrogen bonds with suitable counterparts. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines has been studied, showing the importance of hydrogen bonding in complex formation . The substituent effect on the association was also examined, indicating that electronic repulsions can influence the stability and formation of complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by the presence of urea linkages. In the case of poly(benzoxazine-co-urea), the alternating urea linkages are expected to improve the adhesive properties of the resin . The thermal degradation of such copolymers has been studied using thermogravimetric analysis (TGA), which provides insights into the stability and decomposition patterns of the material . The solventless approach to introducing urea linkages in polybenzoxazine also suggests that the compound may have unique solubility and processing characteristics.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas, showcasing a single-pot, racemization-free method from carboxylic acids. This process is notable for its good yields, mild conditions, and environmental friendliness, suggesting a potential pathway for the synthesis of compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (Thalluri et al., 2014).

Applications in Medicinal Chemistry

  • Anticancer Agents : A series of urea and thiourea derivatives containing benzimidazole have been synthesized and evaluated for their anticancer activities. Specifically, certain derivatives showed higher cytotoxicity in breast cancer cell lines, indicating the potential therapeutic applications of structurally similar compounds (Siddig et al., 2021).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-5-8-19(9-6-16)31(27,28)25-13-3-2-4-18(25)11-12-23-22(26)24-17-7-10-20-21(14-17)30-15-29-20/h5-10,14,18H,2-4,11-13,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGRFLHSPIZLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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